tert-Butyl (2-(((diphenylmethylene)amino)methyl)allyl) carbonate
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Overview
Description
tert-Butyl (2-(((diphenylmethylene)amino)methyl)allyl) carbonate is an organic compound with the molecular formula C19H21NO2. It is a derivative of glycine, where the amino group is protected by a diphenylmethylene group and the carboxyl group is esterified with a tert-butyl group. This compound is used in various organic synthesis processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(((diphenylmethylene)amino)methyl)allyl) carbonate typically involves the reaction of glycine derivatives with diphenylmethylene chloride and tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(((diphenylmethylene)amino)methyl)allyl) carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the diphenylmethylene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted glycine derivatives.
Scientific Research Applications
tert-Butyl (2-(((diphenylmethylene)amino)methyl)allyl) carbonate is used in various scientific research applications, including:
Chemistry: As a protecting group for amino acids in peptide synthesis.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(((diphenylmethylene)amino)methyl)allyl) carbonate involves its role as a protecting group. The diphenylmethylene group protects the amino group from unwanted reactions during synthesis, while the tert-butyl group protects the carboxyl group. This allows for selective reactions to occur at other functional groups in the molecule. The compound is eventually deprotected under specific conditions to yield the desired product .
Comparison with Similar Compounds
Similar Compounds
- N-(Diphenylmethylene)glycine tert-butyl ester
- Ethyl 2-((diphenylmethylene)amino)acetate
- Methyl 2-((diphenylmethylene)amino)acetate
- 2-((Diphenylmethylene)amino)acetonitrile
Uniqueness
tert-Butyl (2-(((diphenylmethylene)amino)methyl)allyl) carbonate is unique due to its specific protecting groups, which provide stability and selectivity in synthetic reactions. The combination of the diphenylmethylene and tert-butyl groups offers a balance between protection and ease of deprotection, making it a valuable compound in organic synthesis .
Properties
Molecular Formula |
C22H25NO3 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-[(benzhydrylideneamino)methyl]prop-2-enyl tert-butyl carbonate |
InChI |
InChI=1S/C22H25NO3/c1-17(16-25-21(24)26-22(2,3)4)15-23-20(18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14H,1,15-16H2,2-4H3 |
InChI Key |
UISRFQHMMKJWDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)OCC(=C)CN=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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